Product packaging for ethopropazine(Cat. No.:CAS No. 522-00-9)

ethopropazine

Cat. No.: B1679164
CAS No.: 522-00-9
M. Wt: 312.5 g/mol
InChI Key: CDOZDBSBBXSXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethopropazine, also known historically as profenamine, is a phenothiazine-derived small molecule that functions as a potent anticholinergic agent . Its primary research application and value lie in the study of Parkinson's disease and drug-induced extrapyramidal symptoms, where it is used to investigate the balance between cholinergic and dopaminergic systems in the basal ganglia . The mechanism of action is characterized by the competitive inhibition of muscarinic acetylcholine receptors in the central nervous system, which helps to reduce excessive cholinergic activity . This action is particularly targeted at the M1 muscarinic receptor subtype . Beyond its anticholinergic properties, this compound is a potent, reversible inhibitor of butyrylcholinesterase (BChE) with nanomolar affinity, and its interaction with this enzyme is highly stereoselective . It also exhibits secondary activity as an antagonist at the NMDA glutamate receptor and has slight antihistaminic effects, contributing to a multifaceted pharmacological profile . From a pharmacokinetic perspective, this compound is well-absorbed from the gastrointestinal tract, exhibits a protein binding of 93%, and has a relatively short half-life of 1 to 2 hours . Researchers should note that this product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2S B1679164 ethopropazine CAS No. 522-00-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2S/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21/h6-13,15H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOZDBSBBXSXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023018
Record name Ethopropazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ethopropazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014536
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.24e-03 g/L
Record name Profenamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00392
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethopropazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014536
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

522-00-9, 1094-08-2
Record name (±)-Ethopropazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Profenamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Profenamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00392
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethopropazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Profenamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROFENAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WI4P02YN1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethopropazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014536
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

166-168, 64.5 °C
Record name Profenamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00392
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethopropazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014536
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Historical Context and Evolution of Ethopropazine in Neuropharmacology

Early Development and Recognition of Antiparkinsonian Properties

Ethopropazine, also known as profenamine, was developed in the mid-20th century and belongs to the phenothiazine (B1677639) class of chemical compounds. researchgate.net Its therapeutic potential in neurology was recognized due to its significant anticholinergic properties. nih.gov The primary mechanism of action of this compound is the blockade of muscarinic acetylcholine (B1216132) receptors in the central nervous system. nih.gov In Parkinson's disease, the depletion of dopamine (B1211576) leads to a relative overactivity of acetylcholine, contributing to motor symptoms such as tremor, rigidity, and bradykinesia. nih.gov By inhibiting cholinergic activity, this compound helps to restore a degree of balance between the dopaminergic and cholinergic systems, thereby alleviating these symptoms. nih.gov

Early clinical observations and studies, conducted before the widespread availability of levodopa (B1675098), established this compound as a useful agent for the symptomatic management of Parkinson's disease. auburn.edu It was particularly noted for its efficacy in controlling tremor. parkinson.org Anticholinergic drugs like this compound were among the first effective pharmacological treatments for the motor symptoms of Parkinson's and were considered a mainstay of therapy in their time. parkinson.org

Early Antiparkinsonian Properties of this compound
Pharmacological ActionTherapeutic Effect in Parkinson's DiseasePrimary Target
Anticholinergic (Muscarinic Antagonist)Alleviation of tremor and rigidityMuscarinic Acetylcholine Receptors (primarily M1 subtype) nih.gov
AntihistaminicContributes to sedative effectsHistamine H1 Receptors nih.gov
Adrenergic AntagonistMinor contribution to therapeutic profileAdrenergic Receptors

Phenothiazine Derivatives in Psychiatric and Neurological Therapeutics

The development of this compound is situated within the broader history of phenothiazine derivatives, a class of compounds that revolutionized psychiatric and neurological medicine. nih.gov The parent compound, phenothiazine, was initially synthesized in the late 19th century. nih.gov However, it was the synthesis of its derivatives in the 1940s and 1950s that unlocked a wide range of therapeutic applications. nih.gov

The discovery of chlorpromazine's antipsychotic effects in the early 1950s was a landmark event, heralding the age of psychopharmacology. nih.gov This led to the exploration of other phenothiazine derivatives for various central nervous system disorders. These compounds exhibit a diverse range of pharmacological activities, including dopamine receptor antagonism, which is central to their antipsychotic effects, as well as anticholinergic, antihistaminic, and antiadrenergic properties. if-pan.krakow.pl This varied receptor binding profile accounts for their wide spectrum of therapeutic uses and side effects. auburn.edu For instance, the anticholinergic properties of certain phenothiazines, like this compound, made them suitable for treating movement disorders, while others with potent dopamine D2 receptor blocking activity became essential in managing psychosis. nih.govacs.org

Receptor Binding Profiles of Phenothiazine Subclasses
Phenothiazine SubclassRelative Dopamine (D2) Receptor AffinityRelative Muscarinic Acetylcholine Receptor AffinityRelative Alpha-1 Adrenergic Receptor AffinityRelative Histamine H1 Receptor Affinity
Aliphatics (e.g., Chlorpromazine)LowHighHighHigh
Piperidines (e.g., Thioridazine)IntermediateHighHighIntermediate
Piperazines (e.g., Fluphenazine)HighLowLowLow

Note: This table provides a generalized comparison of receptor affinities. Specific values can vary between individual compounds within each subclass.

Shift in Therapeutic Paradigm with Levodopa Introduction

The therapeutic landscape for Parkinson's disease underwent a dramatic transformation with the introduction of levodopa in the late 1960s. Levodopa, a precursor to dopamine, directly addresses the core neurochemical deficit in Parkinson's disease by replenishing dopamine levels in the brain. frontiersin.org The superior efficacy of levodopa in improving the primary symptoms of Parkinson's, particularly bradykinesia and rigidity, quickly established it as the gold standard treatment. medscape.com

The advent of levodopa led to a significant decline in the use of anticholinergic agents like this compound as first-line therapy for Parkinson's disease. nih.gov While still considered useful for managing tremor, especially in younger patients, anticholinergics were relegated to an adjunctive role or for patients who could not tolerate dopaminergic medications. parkinson.org Studies from the post-levodopa era show a clear shift in prescribing patterns, with levodopa and other dopaminergic drugs becoming the most utilized antiparkinsonian medications. researchgate.net For example, one study analyzing prescription trends in Romania showed that anticholinergic agents were the most used antiparkinsonian drugs until 2005, after which levodopa became the most prescribed medication. researchgate.net

Evolution of Parkinson's Disease Treatment Paradigm
Therapeutic EraPrimary Treatment ApproachRole of this compoundRationale
Pre-Levodopa (c. 1950s-1960s)Symptomatic relief with anticholinergicsFirst-line therapy, particularly for tremorModulation of cholinergic overactivity
Post-Levodopa (late 1960s-present)Dopamine replacement with levodopa and dopamine agonistsAdjunctive therapy for tremor, or for specific patient populationsLevodopa's superior efficacy for a broader range of symptoms

Contemporary Reassessment in Neurodegenerative Disease Research

In recent years, there has been a renewed interest in this compound and other phenothiazine derivatives within the context of neurodegenerative disease research. This reassessment is driven by the discovery of pharmacological properties beyond their classical anticholinergic and antidopaminergic effects. Modern research techniques have allowed for a more detailed understanding of the molecular interactions of these compounds, revealing potential neuroprotective mechanisms.

One area of interest is this compound's activity as a cholinesterase inhibitor. Specifically, it has been identified as a potent and selective inhibitor of butyrylcholinesterase (BChE), with a much weaker effect on acetylcholinesterase (AChE). nih.govcaymanchem.com This is significant because BChE activity increases in the brains of individuals with Alzheimer's disease as the disease progresses, while AChE activity tends to decline. Therefore, selective BChE inhibition is being explored as a potential therapeutic strategy for Alzheimer's disease.

Furthermore, this compound has been shown to act as a non-selective N-methyl-D-aspartate (NMDA) receptor antagonist. medchemexpress.com Excessive activation of NMDA receptors is implicated in the excitotoxic cell death that occurs in various neurodegenerative conditions. By modulating NMDA receptor activity, this compound may offer a neuroprotective effect. medchemexpress.com The antioxidant properties of the phenothiazine nucleus are also being investigated, as oxidative stress is a key pathological feature of many neurodegenerative diseases. nih.gov These multifaceted pharmacological actions have prompted a re-evaluation of this compound's potential, not just for symptomatic treatment, but as a possible disease-modifying agent in neurodegenerative disorders.

Emerging Pharmacological Properties of this compound in Neurodegenerative Disease Research
PropertyMechanism of ActionPotential Therapeutic RelevanceSupporting Data
Butyrylcholinesterase (BChE) InhibitionSelective inhibition of BChE over AChEAlzheimer's DiseaseIC50 for BChE: 210 nM nih.gov
NMDA Receptor AntagonismNon-selective blockade of NMDA receptorsNeuroprotection against excitotoxicityDemonstrated NMDA antagonist properties medchemexpress.com
Muscarinic Receptor BindingHigh affinity for M1 and M2 subtypesSymptomatic treatment in Parkinson's DiseaseKi for M1 receptors: 3.1 nM; Ki for M2 receptors: 7.2 nM caymanchem.com
Neuroprotective EffectsMultiple potential mechanisms including antioxidant and anti-inflammatory actionsBroad application in neurodegenerative diseasesDemonstrated in in vitro and in vivo models nih.govmdpi.com

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

Pharmacological Mechanisms and Receptor Interactions of Ethopropazine

Central Cholinergic System Modulation

Ethopropazine's primary mechanism involves its anticholinergic properties, which are crucial for its effects within the central nervous system (CNS). patsnap.compatsnap.comunict.itdrugbank.com

This compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, thereby blocking the action of acetylcholine, a neurotransmitter vital for nerve impulse transmission in the parasympathetic nervous system. patsnap.compatsnap.commhmedical.com This competitive inhibition reduces the excitatory effects mediated by these receptors. patsnap.com

This compound primarily exerts its effects through competitive inhibition of muscarinic acetylcholine receptors, with a particular focus on the M1 subtype. patsnap.comebi.ac.uk Studies have shown that this compound binds to rat forebrain membrane preparations, which are rich in M1 muscarinic acetylcholine receptors, with a Kᵢ of 3.1 nM. caymanchem.com However, some research indicates that this compound exhibits limited M1 selectivity compared to other anticholinergic drugs like pirenzepine, scopolamine, trihexyphenidyl, and biperiden. nih.govresearchgate.net In studies evaluating the restoration of corticostriatal plasticity deficits, this compound, along with biperiden, failed to restore synaptic plasticity, suggesting a less selective or effective antagonism of M1 receptors in certain contexts compared to M1-preferring antagonists. nih.gov

Table 1: this compound Binding Affinity to Muscarinic Receptors

Receptor TypeTissue/PreparationKᵢ (nM)Reference
M1 (enriched)Rat forebrain membrane3.1 caymanchem.com
M2 (enriched)Rat hindbrain membrane7.2 caymanchem.com

The antagonism of muscarinic acetylcholine receptors by this compound leads to a decrease in cholinergic activity within the central nervous system. patsnap.compatsnap.com This reduction in cholinergic activity is particularly relevant in conditions where there is an overactivity of acetylcholine, such as in Parkinson's disease. patsnap.com By diminishing cholinergic activity, this compound contributes to alleviating symptoms like involuntary muscle movements and muscle rigidity. patsnap.compatsnap.com

Role in Dopamine-Acetylcholine Balance in Basal Ganglia

In Parkinson's disease, there is a significant depletion of dopamine (B1211576) in the brain, particularly in the nigrostriatal pathway, leading to an imbalance between dopamine and acetylcholine. patsnap.compatsnap.comharpercollege.eduusask.canih.gov this compound, by blocking acetylcholine, helps to restore a degree of balance between these two neurotransmitters in the basal ganglia. patsnap.compatsnap.comunict.itdrugbank.com This re-balancing effect contributes to the alleviation of motor symptoms characteristic of the disease, such as tremors and muscle stiffness. patsnap.compatsnap.com

Table 2: Neurotransmitter Balance in Parkinson's Disease and this compound's Role

NeurotransmitterNormal StateParkinson's Disease (Imbalance)This compound's Effect
DopamineInhibitoryDecreasedIndirectly increases functional activity usask.ca
AcetylcholineExcitatoryOveractivityBlocks, reducing activity patsnap.compatsnap.com
BalanceControlledImbalancedHelps restore balance patsnap.compatsnap.comunict.itdrugbank.com

Effects on Nicotine-Induced Central Nervous System Manifestations

This compound has been shown to prevent central nervous system manifestations provoked by nicotine, such as tremors and convulsions. searchlightpharma.comkarger.comoup.comkarger.com Studies in mice have demonstrated that this compound effectively antagonizes nicotine-induced convulsions. oup.com At lower doses, this compound increases the ED50 of nicotine-induced convulsion without affecting the maximum effect or slope of the dose-response curve, suggesting a competitive action. oup.com However, at higher doses, it can reduce the maximum effect and slope, indicating both competitive and non-competitive properties in antagonizing nicotine-induced convulsions. oup.com this compound also counteracts effects provoked by oxotremorine, a muscarinic agonist. karger.comkarger.com

Butyrylcholinesterase (BChE) Inhibition

This compound acts as an inhibitor of butyrylcholinesterase (BChE). caymanchem.comnih.govsrce.hrnih.govnih.gov It has an IC50 of 15.14 µM in human erythrocyte lysates for BChE inhibition. caymanchem.com this compound demonstrates selectivity for BChE over acetylcholinesterase (AChE) at concentrations up to 500 µM. caymanchem.com In some studies, this compound has been described as a weak inhibitor of BChE with an IC50 of 210 nM. nih.gov This property makes this compound useful as a selective inhibitor for measuring BChE activity in samples containing both AChE and BChE. srce.hrresearchgate.net Molecular modeling studies suggest that the inhibition mechanism involves this compound binding to the enzyme's peripheral anionic site and then sliding into the enzyme gorge, interacting with W82 in BChE through π-π interactions. nih.gov Butyrylcholinesterase has a higher affinity for R-ethopropazine compared to the S-enantiomer. nih.gov

Table 3: this compound's Cholinesterase Inhibition Profile

EnzymeIC50 / Kᵢ (Concentration)SelectivityReference
Butyrylcholinesterase (BChE)15.14 µM (human erythrocyte lysates)Selective over AChE at 500 µM caymanchem.com
Butyrylcholinesterase (BChE)210 nMSelective nih.gov
Butyrylcholinesterase (BChE)Kᵢ: 61 nM (R-enantiomer)Higher affinity for R-enantiomer nih.gov
Butyrylcholinesterase (BChE)Kᵢ: 140 nM (S-enantiomer) nih.gov
Butyrylcholinesterase (BChE)Kᵢ: 88 nM (racemate) nih.gov
Acetylcholinesterase (AChE)Poor inhibitor srce.hr

Selective Inhibition of Butyrylcholinesterasethis compound is characterized as a potent and selective inhibitor of butyrylcholinesterase (BChE)nih.govmedchemexpress.commedchemexpress.commedchemexpress.com. It has been deliberately chosen in studies as a BChE-specific inhibitor due to its minimal inhibition of acetylcholinesterase (AChE)nih.gov. Its inhibitory activity against BChE is notable, with an IC50 value reported as 210 nMnih.govand a Ki value of 150 nMacs.org. This selective inhibition is particularly relevant in contexts where BChE activity is a target for therapeutic intervention, such as in certain neurodegenerative disorders or in the metabolism of specific compounds like heroinnih.gov.

The mechanism of BChE inhibition by this compound involves an initial binding to the enzyme's peripheral anionic site, followed by the molecule sliding down the enzyme gorge. This interaction leads to π-π interactions between the three rings of this compound and Trp82 in BChE researchgate.netnih.govresearchgate.net. This compound behaves as a mixed-competitive BChE inhibitor acs.org.

Differentiation from Acetylcholinesterase (AChE) InhibitionA key characteristic of this compound's pharmacological profile is its high selectivity for BChE over acetylcholinesterase (AChE)medchemexpress.commedchemexpress.comsrce.hr. While both AChE and BChE are cholinesterases that hydrolyze acetylcholine, they differ in their substrate specificities and active site structuresresearchgate.netresearchgate.netacs.org. This compound is considered a poor inhibitor of AChEmedchemexpress.commedchemexpress.comsrce.hr. The affinity of this compound for the usual BChE is approximately three orders of magnitude higher than for AChEsrce.hr.

This differentiation is attributed to structural differences between the active sites of the two enzymes. The active site gorge of human BChE is approximately 200 ų larger than that of AChE, allowing for the accommodation of the bulky this compound molecule in different orientations within BChE, which is not possible in the smaller AChE gorge acs.orgnih.gov. For instance, at an this compound concentration of 20 mmol dm⁻³ and acetylthiocholine (B1193921) concentration of 1.0 mmol dm⁻³, erythrocyte AChE was only 8% inhibited, whereas BChE phenotypes exhibited 74% to 98% inhibition srce.hr.

Table 1: Dissociation Constants of this compound with Cholinesterases

EnzymeInhibition TypeDissociation Constant (Ki/Ka)UnitReference
Human Erythrocyte AChE (Site 1)Competitive161mmol dm⁻³ srce.hr
Human Erythrocyte AChE (Site 2)Competitive393mmol dm⁻³ srce.hr
Human Serum BChE (Usual Phenotype)Competitive0.16mmol dm⁻³ srce.hr
Human Serum BChE (Atypical Phenotype)Non-competitive7.5mmol dm⁻³ srce.hr
Human Plasma BChEMixed-competitive150nM acs.org
BChE (R-enantiomer complex)-61nM researchgate.netnih.govresearchgate.net
BChE (S-enantiomer complex)-140nM researchgate.netnih.govresearchgate.net
BChE (Racemate complex)-88nM researchgate.netnih.govresearchgate.net
Acetylated BChE (R-enantiomer complex)-268nM researchgate.netnih.govresearchgate.net
Acetylated BChE (S-enantiomer complex)-730nM researchgate.netnih.govresearchgate.net
Acetylated BChE (Racemate complex)-365nM researchgate.netnih.govresearchgate.net

Implications for Cognitive Function in Neurodegenerative DisordersThe selective inhibition of BChE by this compound has implications for cognitive function, particularly in neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's diseasenih.govkau.edu.sa. While acetylcholinesterase (AChE) is the primary enzyme responsible for acetylcholine hydrolysis in healthy brains, BChE activity is reported to increase or remain unchanged in the AD brain, especially as the disease progressesnih.govpsychiatrist.com. This makes BChE a viable therapeutic target in AD, where cholinergic deficit is a characteristic featurenih.govpsychiatrist.com.

Clinical observations have suggested a link between this compound's BChE inhibition and cognitive function. For example, a patient with AD experienced a deterioration in cognitive function following a reduction in this compound dosage, with subsequent improvements upon reinstatement of treatment psychiatrist.com. Furthermore, this compound has been clinically shown to contribute to the reduction of β-amyloid formation in patients with AD kau.edu.sanih.gov.

Secondary Receptor InteractionsBeyond its primary interactions with cholinesterases, this compound also engages with other receptors, contributing to its broader pharmacological profile.

NMDA Glutamate (B1630785) Receptor Antagonism

This compound's local anesthetic effect is specifically attributed to its antagonism of the NMDA glutamate receptor. unict.itdrugbank.comsmolecule.comhmdb.canih.gov This interaction is significant given the critical role of glutamate, the primary excitatory neurotransmitter in the central nervous system, in nociceptive pathways. The N-methyl-D-aspartate (NMDA) subtype of glutamate receptor is particularly implicated in the mediation of neuropathic pain. unict.itdrugbank.comsmolecule.comhmdb.ca Excessive release of glutamate at NMDA receptors on dorsal horn neurons of the spinal cord can lead to hyperactivation and hypersensitivity, which is perceived as hyperalgesia and is considered an integral feature of neuropathic pain. unict.itdrugbank.comsmolecule.comhmdb.ca

Detailed Research Findings

Studies investigating the pharmacological mechanisms of this compound at the NMDA receptor complex have utilized assays such as the [³H]MK801 binding assay. This assay is a common method to assess the ability of compounds to inhibit the NMDA receptor complex. Research has shown that this compound effectively inhibits [³H]MK801 binding. nih.gov

Further insights into the mechanism of action indicate that this compound, along with other phenothiazine (B1677639) derivatives, influences the dissociation rate of [³H]MK801 in the presence of Mg²⁺. Specifically, this compound was observed to slow the dissociation rate of [³H]MK801. nih.gov This particular effect suggests a "zinc-like action" at the NMDA receptor complex. nih.gov The potency of phenothiazines, including this compound, at the NMDA receptor complex has been shown to be influenced by structural modifications, with certain side chain alterations leading to increased potency. nih.gov This finding suggests that it may be possible to differentiate the established actions of these compounds from their NMDA inhibitory effects. nih.gov

Unlike some other NMDA antagonists, this compound is largely devoid of neurotoxic side effects, a characteristic potentially linked to its anticholinergic properties. drugbank.comnih.gov This distinction highlights a unique aspect of this compound's interaction with the NMDA receptor.

Observed NMDA Receptor Interaction

CompoundAssay MethodObserved Interaction with [³H]MK801 BindingProposed Mechanism
This compound[³H]MK801 Binding AssayInhibits binding; Slows dissociation rateZinc-like action

Pharmacokinetic Profiles and Disposition in Preclinical Models

Absorption Characteristics

The absorption of ethopropazine involves its passage through the gastrointestinal tract and subsequent systemic availability.

This compound has been reported to be well-absorbed from the gastrointestinal (GI) tract drugbank.comresearchgate.net. However, despite good absorption from the GI lumen, its systemic bioavailability is significantly limited by extensive first-pass metabolism in the liver researchgate.net. This suggests that while the compound readily crosses the intestinal membrane, a substantial portion is metabolized before reaching systemic circulation.

Oral bioavailability studies in rats indicate that this compound exhibits very low systemic availability. For instance, compared to a 5 mg/kg intravenous (IV) dose, the oral bioavailability of racemic this compound (±)-ET was found to be less than 2.7% usask.ca. Another study in rats reported an even lower oral bioavailability of less than 5% ualberta.ca. This poor oral bioavailability in rats suggests that this compound undergoes significant presystemic elimination.

Table 1: Oral Bioavailability of this compound in Rats

SpeciesDose (IV)Oral Bioavailability (F%)Reference
Rat5 mg/kg<2.7% usask.ca
RatNot specified<5% ualberta.ca

Distribution Patterns

The distribution of this compound throughout the body has been investigated in preclinical models, focusing on tissue uptake, brain penetration, and plasma protein binding.

Following intravenous administration in rats, this compound enantiomers rapidly enter tissues, with maximum concentrations observed as early as 0.5 hours (the first sample collection time point) usask.ca. No stereoselectivity was observed in the tissue concentrations of this compound enantiomers usask.canih.govsigmaaldrich.com. The drug distributes differentially among tissues, with the highest uptake occurring in brain tissue, followed by heart tissue, and then plasma usask.canih.govsigmaaldrich.com. This differential distribution indicates a preference for certain organs over others.

This compound demonstrates rapid uptake into the brain after intravenous bolus doses in rats, with maximal brain concentrations achieved in less than 30 minutes ualberta.ca. The high concentrations of this compound observed in brain tissue are likely attributable to its high lipophilicity ualberta.ca. Furthermore, studies have shown no noticeable difference in the concentrations of this compound enantiomers across different brain regions, including the substantia nigra, cortex, or striatum usask.canih.govsigmaaldrich.com. This suggests a relatively uniform distribution within the examined brain areas.

This compound is extensively bound to plasma proteins in rats, with binding exceeding 95% ualberta.ca. Similar to its tissue distribution, no stereoselectivity was observed in the plasma protein binding of this compound enantiomers in rat plasma nih.govsigmaaldrich.com. Saturation of binding to some, but not all, plasma proteins was observed within the concentration range of 500 to 2000 ng/mL for each this compound enantiomer nih.gov. Below and above this range, the unbound fraction remained constant nih.gov. However, another finding indicated that the unbound fraction was significantly increased at concentrations greater than 500 ng/mL usask.ca.

Table 2: Plasma Protein Binding of this compound in Rat Plasma

SpeciesBinding ExtentStereoselectivitySaturation ObservedConcentration Range of SaturationReference
Rat>95%NoYes500 - 2000 ng/mL ualberta.canih.govsigmaaldrich.com

Metabolic Pathways and Biotransformation

This compound undergoes extensive metabolism in preclinical models, with the liver identified as the primary site of biotransformation. This extensive metabolism is suggested by the low recovery of unchanged drug in urine and bile after intravenous administration. usask.canih.gov

First-Pass Metabolism

When administered orally, this compound exhibits poor systemic bioavailability in rats, indicating a substantial first-pass metabolism in the liver. usask.canih.govpatsnap.comualberta.ca Studies in rats have reported oral bioavailability values of less than 2.7% to less than 5%. usask.canih.govualberta.ca

Role of Liver Enzymes

The liver plays a crucial role in the metabolism of this compound. Drugs that influence liver enzymes responsible for metabolic pathways have the potential to alter the plasma concentration of this compound. patsnap.com this compound is also known to inhibit butyrylcholinesterase (BChE), an enzyme produced in the liver and found primarily in plasma, which is involved in the metabolism of various xenobiotics. uio.nochemicalbook.com

Identification of Metabolites

While specific metabolites of this compound are not extensively detailed in the provided preclinical data, anticholinergic drugs of this class are generally known to be extensively metabolized, primarily through N-dealkylation and hydroxylation pathways. nih.gov The lack of significant unchanged drug recovery in elimination routes strongly suggests the formation of various metabolites. usask.canih.gov

Excretion Routes

In preclinical rat models, less than 1% of the administered this compound dose is recovered unchanged in both urine and bile, indicating that the drug is extensively metabolized before excretion. usask.canih.gov The metabolites, along with any remaining parent compound, are subsequently excreted via the kidneys and through biliary routes. patsnap.comnih.govkarger.com

Stereospecific Pharmacokinetics in Preclinical Models

This compound is a chiral compound and is typically administered as a racemate. ualberta.ca Investigations into its stereospecific pharmacokinetics in rats have revealed a lack of stereoselectivity. No significant differences were observed in the concentrations of this compound enantiomers in plasma or various tissues (including brain regions like substantia nigra, cortex, or striatum, and heart tissue) following intravenous dosing. usask.caualberta.canih.gov Furthermore, there was no observed stereoselectivity in the plasma protein binding of this compound enantiomers in rat plasma. ualberta.canih.gov

Nonlinear Pharmacokinetics

This compound exhibits nonlinear pharmacokinetics in preclinical models, particularly in rats. usask.canih.govualberta.ca This nonlinearity is evident when increasing the intravenous dose from 5 mg/kg to 10 mg/kg, where the area under the concentration-time curve (AUC) does not increase proportionally with the dose. usask.canih.govualberta.ca Concurrently, an increase in clearance (CL) and volume of distribution at steady state (Vdss) has been observed with the higher dose. usask.canih.gov Nonlinearity has also been noted in the binding of this compound enantiomers to plasma proteins, with saturation of binding occurring between 500 and 2000 ng/mL, although the unbound fraction remained constant at concentrations outside this range. usask.caualberta.canih.gov

Table 1: Pharmacokinetic Parameters of this compound in Rats (Mean ± SD)

Parameter (Unit)IV Dose (5 mg/kg)IV Dose (10 mg/kg)Oral Dose (50 mg/kg)Reference
AUC (ng·h/mL)9836 ± 2129 (n=4)13096 ± 4186 (n=5)2685 ± 336 (n=5) nih.gov
t½ (h)17.9 ± 3.320.9 ± 6.026.1 ± 5.4 nih.gov
CL (L/h/kg)0.48 ± 0.10IncreasedNot applicable usask.canih.gov
Vdss (L/kg)7.1 ± 2.3IncreasedNot applicable usask.canih.gov
Oral Bioavailability<2.7% to <5%<2.7% to <5%Not applicable usask.canih.govualberta.ca

Table 2: Tissue Distribution Ratios of this compound Enantiomers in Rats

TissueRatio (Tissue:Plasma AUC)Reference
Brain6-8 ualberta.ca
Heart~3 ualberta.ca

Table 3: Plasma Protein Binding of this compound Enantiomers in Rat Plasma

Concentration Range (ng/mL)Binding CharacteristicReference
>500Saturation observed usask.caualberta.canih.gov
500-2000Nonlinearity apparent ualberta.canih.gov
Below & Above 500-2000Unbound fraction constant nih.gov
>95% boundHigh binding ualberta.caualberta.ca

Neuropharmacological Research of Ethopropazine in Disease Models

Parkinson's Disease Models

Animal models are crucial for understanding the pathology of Parkinson's disease (PD) and for developing novel treatments. nih.govmdpi.com These models are typically created using neurotoxins like 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), or pesticides such as rotenone (B1679576) and paraquat, which replicate the degeneration of dopaminergic neurons in the substantia nigra seen in human PD. nih.govnih.govmdpi.com Genetic models based on mutations in genes like SNCA (α-synuclein) are also utilized. nih.gov These models exhibit hallmark motor symptoms of PD, including bradykinesia, rigidity, and tremor. nih.gov

Alleviation of Motor Symptoms

While ethopropazine has been used clinically as an antiparkinsonian agent, detailed studies investigating its efficacy in alleviating specific motor symptoms within widely-used neurotoxin or genetic animal models of Parkinson's disease are not extensively detailed in the reviewed literature. The therapeutic rationale stems from its anticholinergic activity, which aims to correct the relative cholinergic overactivity in the striatum that results from dopamine (B1211576) depletion. This imbalance is a key contributor to motor symptoms, particularly tremor and rigidity. However, specific preclinical data demonstrating the dose-dependent effects of this compound on motor performance (e.g., in rotarod, cylinder, or stepping tests) in models like the 6-OHDA-lesioned rat or the MPTP-treated mouse are limited in the available search results.

Neuroleptic-Induced Parkinsonism Models

Drug-induced parkinsonism (DIP) is a common form of secondary parkinsonism, frequently caused by medications that block dopamine D2 receptors, such as antipsychotics (neuroleptics). youtube.com Models of DIP are created by administering such drugs to animals or observing their effects in clinical studies, leading to symptoms like tremor, rigidity, and bradykinesia.

Table 1: this compound in Neuroleptic-Induced Parkinsonism
Model/Study TypeInducing AgentKey FindingsReference
Controlled Clinical StudyFluphenazine EnanthateThis compound was as effective as benztropine (B127874) and procyclidine (B1679153) in controlling parkinsonian symptoms. nih.gov
Controlled Clinical StudyFluphenazine EnanthateThis compound-treated patients had significantly less anxiety and depression than benztropine-treated patients. nih.gov

Interaction with Other Antiparkinsonian Agents

The standard of care for Parkinson's disease often involves combination therapy, with levodopa (B1675098) being the cornerstone treatment. nih.gov Levodopa is a dopamine precursor, while other drug classes include dopamine agonists (e.g., bromocriptine, pramipexole), which directly stimulate dopamine receptors. researchgate.nethuji.ac.ilfrontiersin.org The potential for drug-drug interactions is a significant clinical consideration. drugbank.comdrugs.com However, specific preclinical studies in animal models detailing the synergistic, additive, or antagonistic interactions between this compound and other primary antiparkinsonian agents like levodopa or dopamine agonists were not identified in the search results. Such research would be valuable to determine if combination therapy could enhance motor control or lead to altered side-effect profiles.

Dystonia Research

Dystonia is a movement disorder characterized by sustained or intermittent muscle contractions causing abnormal, often repetitive, movements, postures, or both. emory.edu Animal models are essential for investigating its pathophysiology and include genetic models (e.g., DYT1/Tor1a mouse models), toxin-induced models (e.g., using 3-nitropropionic acid or MPTP), and phenotypic models with spontaneous dystonic movements (e.g., the dtsz hamster). emory.eduelifesciences.orgnih.gov Research in these models points to dysfunction within a neural network that includes the basal ganglia and cerebellum. nih.govfrontiersin.org

Efficacy in Torsion Dystonia Models

A central hypothesis in dystonia pathophysiology involves cholinergic dysfunction, particularly the hyperactivity of striatal cholinergic interneurons. elifesciences.org This provides a strong theoretical basis for the use of anticholinergic drugs like this compound. Indeed, antimuscarinic agents have been shown to reduce dystonic-like movements in some animal models, such as the Dlx-CKO mouse model which exhibits degeneration of striatal cholinergic interneurons. elifesciences.org Despite this rationale, specific studies evaluating the efficacy of this compound in animal models of torsion dystonia, such as the DYT-TOR1A models or the dtsz hamster, were not found in the reviewed literature. Direct preclinical evidence of this compound's ability to alleviate dystonic movements in these specific models is currently lacking.

Neuropathic Pain Models

Neuropathic pain is caused by a lesion or disease of the somatosensory nervous system. Animal models are critical for studying the underlying mechanisms and testing potential analgesics. mdpi.com A common model is the sciatic nerve ligation or chronic constriction injury (CCI) model in rats, which produces signs of neuropathic pain such as thermal hyperalgesia (an increased sensitivity to heat) and allodynia. nih.gov

Research has shown that this compound can alleviate thermal hyperalgesia in a sciatic nerve ligation rat model of neuropathic pain. nih.gov This effect was found to be dose-dependent. The study highlighted that in addition to its known anticholinergic action, this compound possesses N-methyl-D-aspartate (NMDA) antagonist properties, a mechanism known to be involved in central sensitization and pain processing. nih.gov Furthermore, when a marginally effective dose of this compound was combined with an ineffective dose of an alpha(2) adrenergic agonist (clonidine or guanabenz), the combination therapy produced significant and long-lasting relief from neuropathic pain without neurotoxic side effects. nih.gov

Table 2: this compound in Neuropathic Pain Model
ModelSpeciesPain Symptom MeasuredKey FindingsReference
Sciatic Nerve LigationRatThermal HyperalgesiaThis compound alleviated thermal hyperalgesia in a dose-dependent manner. nih.gov
Sciatic Nerve LigationRatThermal HyperalgesiaCombination with an alpha(2) adrenergic agonist (clonidine or guanabenz) provided effective and long-lasting pain relief. nih.gov

Alzheimer's Disease and Cognitive Impairment Models

This compound is recognized as a selective inhibitor of butyrylcholinesterase (BChE), an enzyme that, like acetylcholinesterase (AChE), breaks down the neurotransmitter acetylcholine (B1216132). In the context of Alzheimer's disease (AD), the cholinergic system is known to be compromised, leading to cognitive deficits. While many treatments have focused on inhibiting AChE, research has increasingly pointed to the inhibition of BChE as a viable therapeutic strategy for improving cognitive function in AD.

Studies in animal models of AD have demonstrated that the inhibition of BChE can ameliorate cognitive dysfunction. For instance, research using mice with cognitive impairment induced by amyloid-β peptide showed that selective BChE inhibitors could reverse memory impairments in tasks like the novel object recognition test. This suggests that inhibiting BChE, the target of this compound, has beneficial effects on memory acquisition and consolidation. The therapeutic potential of BChE inhibition is linked to its role in protecting acetylcholine levels, which is crucial for learning and memory.

The potential for this compound to exert neurotoxic effects in the context of Alzheimer's disease pathology is not well-established in scientific literature. The primary pathological markers of AD are the accumulation of amyloid-β plaques and neurofibrillary tangles formed from hyperphosphorylated tau protein. Research into the neurotoxicity of various compounds in AD models typically focuses on whether they exacerbate the formation of these plaques and tangles or contribute to neuronal loss.

While some classes of drugs have been scrutinized for their potential to increase dementia risk, direct evidence linking this compound to the core neuropathological changes of AD is lacking. A study on a community-based autopsy cohort found no significant association between exposure to strong anticholinergic medications and a higher burden of neuritic plaques or neurofibrillary degeneration. nih.gov In other research contexts, this compound has been noted as being "devoid of neurotoxic side effects" that are associated with other NMDA antagonists. nih.gov Furthermore, when compared to the anticholinergic drug benztropine in a clinical study, benztropine was found to have a more toxic central and peripheral atropinic effect, suggesting a comparatively better profile for this compound in that context. nih.gov However, these studies did not specifically model Alzheimer's disease pathology.

Opioid Toxicity and Overdose Research

Research has identified a significant protective role for this compound against the toxicity induced by heroin. This effect is rooted in this compound's function as a selective inhibitor of the enzyme butyrylcholinesterase (BChE). Heroin, a prodrug, is metabolized in the body into the more potent and toxic compound 6-monoacetylmorphine (6-MAM), a process heavily reliant on BChE.

By inhibiting BChE, this compound effectively slows down this conversion. Studies in animal models have shown that potent inhibition of BChE can protect against otherwise lethal doses of heroin. This compound has been used in this research to demonstrate that selective BChE inhibition can significantly attenuate the toxic and physiological effects of heroin. This mechanism presents a potential therapeutic avenue for mitigating the life-threatening consequences of heroin overdose, which are most commonly caused by respiratory failure. nih.gov

Table 2: this compound's Mechanism in Heroin Toxicity
CompoundMechanism of ActionEffect on Heroin MetabolismOutcome in Animal Models
This compoundSelective Butyrylcholinesterase (BChE) InhibitorInhibits the conversion of heroin to the more toxic 6-monoacetylmorphine (6-MAM)Protection against lethal doses of heroin

Structure Activity Relationship Sar Studies and Drug Design Principles

Phenothiazine (B1677639) Backbone Modifications

The tricyclic phenothiazine ring system is the foundational scaffold for a large class of neuroactive drugs. Modifications to this backbone, particularly substitutions on the aromatic rings and the central nitrogen atom (N-10), can dramatically alter pharmacological activity. nih.gov

For many phenothiazine derivatives, the introduction of an electron-withdrawing substituent at the C-2 position of the phenothiazine nucleus is a critical factor for potent antipsychotic (neuroleptic) activity. slideshare.net This modification is a hallmark of drugs like chlorpromazine. Ethopropazine, however, lacks a substituent at the C-2 position. This structural distinction is a primary reason for its weak antipsychotic effects and the predominance of its anticholinergic and antiparkinsonian activities. slideshare.netpatsnap.com

Alterations at the N-10 position also profoundly influence bioactivity. While most therapeutic phenothiazines feature an aminoalkyl side chain at this position, research into novel derivatives has explored other substitutions. For instance, the synthesis of N-10-carbonyl phenothiazine derivatives has been investigated as a strategy to develop potent cholinesterase inhibitors that lack significant interactions with neurotransmitter receptors, a common liability of other phenothiazines. nih.gov This demonstrates that modifications directly to the backbone nitrogen can refine the selectivity profile of the entire molecule.

Table 1: General Effects of Phenothiazine Ring Substituents on Pharmacological Activity

Substituent Position Type of Functional Group General Effect on Activity
C-2 Electron-withdrawing group (e.g., -Cl) Increases antipsychotic (neuroleptic) activity
C-2 No substituent Favors anticholinergic/antihistaminic activity over antipsychotic activity

Influence of Functional Groups on Bioactivity

The specific functional groups present on the phenothiazine molecule, beyond general backbone modifications, dictate its interactions with biological targets. The unsubstituted phenothiazine rings of this compound contribute to the molecule's high lipophilicity, facilitating its passage across the blood-brain barrier.

The key functional groups that define this compound's activity are located on its N-10 side chain. The tertiary amine group is fundamental to its mechanism of action. slideshare.net At physiological pH, this amine is protonated, allowing it to form ionic interactions with anionic sites on its target enzymes and receptors, such as the peripheral anionic site (PAS) of cholinesterases. nih.gov The nature of the alkyl groups attached to this nitrogen—in this compound's case, two ethyl groups—also plays a role. Structure-activity relationship studies on phenothiazines indicate that as the steric bulk of the N-alkyl substituents increases, activity at certain targets, such as dopamine (B1211576) receptors, tends to decrease. slideshare.net This contributes to this compound's low antipsychotic potency compared to its dimethylamino counterparts.

Side Chain Variations and Pharmacological Properties

The structure of the alkyl chain linking the phenothiazine N-10 atom to the terminal amine is a critical determinant of pharmacological properties. For neuroleptic phenothiazines like chlorpromazine, a three-carbon linear chain is considered optimal for activity. slideshare.net

In contrast, this compound features a branched chain: 10-[2-(diethylamino)propyl]phenothiazine. This can also be described as an α-methyl-substituted two-carbon chain. This branching, along with the length of the spacer, significantly shifts the activity profile away from dopamine receptor antagonism and towards anticholinergic and BChE-inhibitory actions. slideshare.net Shortening the chain from the optimal three-carbon length for neuroleptic activity generally enhances antihistaminic and anticholinergic effects. slideshare.net The presence of the α-methyl group in this compound's side chain creates a chiral center, leading to the existence of (R)- and (S)-enantiomers, which exhibit different binding affinities for BChE. nih.gov

Table 2: Comparison of N-10 Side Chains in Representative Phenothiazine Derivatives

Compound Name Side Chain Structure Primary Pharmacological Properties
This compound -CH₂-CH(CH₃)-N(C₂H₅)₂ Anticholinergic, Selective BChE inhibitor medchemexpress.com
Promethazine -CH₂-CH(CH₃)-N(CH₃)₂ Antihistaminic, Sedative
Chlorpromazine -(CH₂)₃-N(CH₃)₂ Antipsychotic (Neuroleptic), Dopamine D₂ antagonist

| Diethazine | -(CH₂)₂-N(C₂H₅)₂ | Anticholinergic, Antiparkinsonian |

Computational and Crystallographic Approaches to Enzyme Interactions

Computational modeling and crystallographic studies have been indispensable in elucidating the molecular basis for this compound's interaction with cholinesterases. These approaches explain both its mechanism of inhibition and its notable selectivity for BChE over AChE.

Molecular modeling studies of this compound's interaction with BChE suggest a multi-step binding process. nih.gov The protonated form of the molecule is initially attracted to the enzyme's peripheral anionic site (PAS). Following this initial binding, the bulky, lipophilic phenothiazine moiety "slides" down the active site gorge. nih.gov This allows for favorable π-π stacking interactions between the tricyclic ring system of this compound and the indole (B1671886) ring of a key tryptophan residue (Trp82) within the BChE active site. nih.gov

These studies have also revealed a significant stereoselectivity in the binding of this compound enantiomers to BChE. The enzyme exhibits a higher affinity for the R-enantiomer compared to the S-enantiomer, as evidenced by their differing dissociation constants. nih.gov

Table 3: Dissociation Constants for this compound Enantiomers with Butyrylcholinesterase (BChE)

This compound Form Dissociation Constant for BChE Complex (nM) Dissociation Constant for Acetylated BChE Complex (nM)
R-enantiomer 61 268
S-enantiomer 140 730
Racemate 88 365

(Data sourced from Sinko et al., 2011) nih.gov

The structural reason for this compound's poor inhibition of AChE has been attributed to the differing sizes of the active site gorges of the two enzymes. acs.org The active site gorge of AChE is smaller and narrower than that of BChE. Computational analyses indicate that the bulkier phenothiazine structure of this compound cannot be readily accommodated within the more constricted AChE gorge, thus preventing effective binding and inhibition. acs.org

While a crystal structure of this compound complexed with BChE is not available, X-ray crystallography has been crucial in determining the high-resolution structures of the target enzymes themselves (e.g., human BChE). acs.orgnih.gov These crystal structures provide the essential templates for accurate computational docking and molecular dynamics simulations, which are powerful tools for predicting and analyzing ligand-enzyme interactions and guiding the rational design of new, even more selective inhibitors. nih.govnih.gov

Analytical Methodologies for Ethopropazine in Research

The quantitative and qualitative analysis of ethopropazine is crucial in research, particularly in pharmacokinetic studies and in the characterization of its chemical interactions. Various analytical techniques have been developed to detect and quantify this compound in different matrices and to study its structural properties upon forming complexes.

Advanced Research Techniques and Future Directions

In Vitro and In Silico Approaches

In vitro and in silico methodologies play a significant role in modern drug discovery and characterization, offering efficient and cost-effective ways to study drug interactions and predict biological activities. nih.govresearchgate.net

Molecular modeling and docking studies are computational techniques used to predict the preferred orientation of a ligand (like ethopropazine) when bound to a receptor or enzyme. science.govmdpi.com These studies provide insights into the molecular interactions that govern drug binding and efficacy.

For this compound, molecular modeling has been employed to understand its interaction with enzymes like butyrylcholinesterase (BChE). Studies have shown that this compound's interaction with BChE begins with binding to the enzyme's peripheral anionic site. Subsequently, this compound "slides down" the enzyme gorge, leading to π-π interactions between its three rings and a specific tryptophan residue (W82) in BChE. researchgate.net

Research has also explored the stereoselective inhibition of BChE by this compound enantiomers. Molecular modeling confirmed the inhibition mechanism, revealing that BChE has a higher affinity for R-ethopropazine compared to S-ethopropazine. researchgate.net

Table 1: Dissociation Constants (Ki) for this compound Enantiomers and Racemate with Butyrylcholinesterase (BChE) researchgate.net

CompoundKi (nM) for BChE ComplexKi (nM) for Acetylated BChE Complex
R-ethopropazine61268
S-ethopropazine140730
Racemate88365

Molecular docking studies have also been used to investigate this compound's potential as an inhibitor of the organic cation transporter 1 (OCT1), a protein involved in drug metabolism and action. salilab.org

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between a compound's chemical structure and its biological activity. mlsu.ac.inresearchgate.net These models are valuable for predicting the activity of new analogs, optimizing lead compounds, and understanding mechanisms of action. mlsu.ac.in

For phenothiazine (B1677639) derivatives, including this compound, QSAR studies have explored how structural variations influence pharmacological activity. For instance, the placement of substituents at the 2-position and the nature of the N-10 position are crucial for activity. Electron-withdrawing groups at the 2-position can enhance antipsychotic activity, and a three-carbon chain between positions 10 and the amino nitrogen is important for neuroleptic activity. The amine group is typically tertiary. slideshare.net

QSAR properties, including net charges, bond lengths, dipole moments, electron affinities, and heats of formation, are calculated and discussed in terms of the biological activity of aliphatic phenothiazines. researchgate.net

Clinical Trials in a Dish (CTiDs) methodologies involve the use of stem cells or organoids to model disease progression and test potential treatments in a laboratory setting. axolbio.com This approach allows for more efficient and accurate drug testing before human clinical trials and provides insights into underlying disease mechanisms. axolbio.com While specific applications of CTiDs directly involving this compound are not widely detailed in the provided search results, the broader concept of using in vitro models for drug evaluation is relevant. This compound has been used in in vitro studies to assess its inhibitory activity against BChE. nih.govmedchemexpress.commdpi.com

Interdisciplinary Research Paradigms

Interdisciplinary research paradigms are increasingly important in pharmaceutical sciences, integrating insights and methodologies from various fields such as chemistry, biology, pharmacology, and computational science. arxiv.orgideasspread.org This collaborative approach can lead to a more comprehensive understanding of complex biological systems and drug actions.

For this compound, interdisciplinary research has been crucial in understanding its multifaceted actions as an anticholinergic, antihistamine, and antiadrenergic agent. wikipedia.orgontosight.ai The synthesis of this compound enantiomers, for example, has involved chemoenzymatic routes, combining chemical reactions with enzyme catalysis, highlighting an interdisciplinary approach. beilstein-journals.orgresearchgate.net

Exploration of Novel Therapeutic Applications beyond Current Indications

While this compound is primarily known for its use in Parkinson's disease, research is exploring its potential in novel therapeutic applications. patsnap.com The phenothiazine backbone, common to this compound, has been investigated for various activities beyond its traditional uses, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. researchgate.net

This compound's selective inhibition of butyrylcholinesterase (BChE) has garnered attention, particularly in the context of Alzheimer's disease. nih.govmedchemexpress.com BChE inhibitors are being explored for their potential to increase acetylcholine (B1216132) levels in the brain, which can be beneficial in neurodegenerative conditions. researchgate.netacs.org Studies have compared this compound's BChE inhibitory potency with other compounds, suggesting its relevance in this area of research. nih.govacs.org

Table 2: Comparison of BChE Inhibition (Ki) for this compound and Other Cholinesterase Inhibitors acs.org

CompoundKi (nM) for Human Plasma BChE
This compound150
Duloxetine (B1670986)210
Physostigmine (B191203)840

Note: Data for duloxetine and physostigmine are included for comparative context as BChE inhibitors.

Investigating Mechanisms of Neurotoxicity

Investigating the mechanisms of neurotoxicity is crucial for understanding potential adverse effects and for developing safer therapeutic agents. While this compound is used to alleviate certain neurological symptoms, research also considers potential neurotoxic aspects, particularly in the context of its broader class, phenothiazines. nih.gov

The general mechanisms of neurotoxicity often involve complex pathways, including oxidative stress, neuroinflammation, and neuronal damage, which are areas of ongoing research in neuroscience. researchgate.netnih.gov Understanding how compounds interact with these pathways is vital for assessing their safety and developing strategies to mitigate any potential neurotoxic effects.

Pharmacogenomics and Personalized Medicine Approaches

Advanced research techniques are crucial for unraveling the complex interactions of compounds like this compound within biological systems, which is foundational for the development of pharmacogenomic and personalized medicine strategies. These approaches aim to tailor medical treatment to individual characteristics, including genetic makeup, to optimize therapeutic outcomes and minimize variability in patient response.

Detailed research findings utilizing sophisticated methodologies have contributed to a deeper understanding of this compound's pharmacological profile. For instance, combined in silico (computational modeling and docking) and in vitro (high-throughput screening) methods have identified this compound as a competitive inhibitor of the Organic Cation Transporter 1 (OCT1), also known as SLC22A1 salilab.org. OCT1 is a significant protein involved in the transport of a wide array of drugs into and out of the liver, thereby playing a major role in drug metabolism and action salilab.org. Its clinical importance has made OCT1 a focus of numerous pharmacogenomics and drug interaction studies salilab.org. The identification of this compound's interaction with OCT1 highlights a crucial area for future pharmacogenomic research, as genetic variations in transporters like OCT1 can significantly influence drug disposition and efficacy in individuals salilab.orgksu.edu.sa.

Furthermore, advancements in synthetic chemistry, such as chemoenzymatic routes, have enabled the stereodivergent synthesis of enantioenriched forms of this compound beilstein-journals.orgresearchgate.net. This compound possesses a chiral center, and different enantiomers may exhibit distinct pharmacological activities. For example, research indicates that the (R)-configured this compound may have a significantly higher affinity for certain targets researchgate.net. The ability to synthesize and study individual enantiomers is vital for understanding stereoselective drug interactions and could inform more precise therapeutic applications in the future.

Beyond its primary anticholinergic role, this compound has also been explored in drug repurposing initiatives. Through screenings of FDA-approved drug libraries, this compound has been identified for novel functions, such as displaying anti-mycobacterial activity researchgate.net. This demonstrates the utility of high-throughput screening and chemical library analysis in discovering new therapeutic potentials for existing compounds.

The integration of pharmacogenomics into clinical practice seeks to account for individual genetic differences that influence drug responses ksu.edu.saohcare.com. While specific pharmacogenomic studies directly linking genetic variations to this compound's efficacy or side effects in humans are not extensively reported, the understanding of its interaction with key transporters like OCT1 provides a clear avenue for future investigation salilab.org. Given the recognized gaps in understanding the pharmacokinetics of anticholinergic agents like this compound in humans, particularly concerning repeated dosing and non-linear properties observed in animal models, pharmacogenomic research could play a pivotal role in identifying genetic factors that influence its absorption, distribution, metabolism, and excretion (ADME) usask.caualberta.ca. This could ultimately lead to personalized dosing regimens or patient selection criteria, moving towards a more individualized medicine approach for conditions where this compound is relevant.

The following table summarizes key interactions of this compound identified through advanced research techniques:

TargetType of InteractionReference
Muscarinic Acetylcholine Receptors (M1 subtype)Competitive Inhibition patsnap.comnih.gov
Histamine H1 ReceptorsSecondary Effect patsnap.comnih.gov
Organic Cation Transporter 1 (OCT1; SLC22A1)Competitive Inhibition salilab.org

Q & A

Q. Q1. What are the standard protocols for synthesizing and purifying ethopropazine-transition metal complexes, and how do reaction conditions influence product yield?

Methodological Answer:

  • Synthesis: this compound hydrochloride (EP·HCl) is typically reacted with metal halides (e.g., ZnBr₂, CdBr₂) in methanol under reflux for 6–8 hours. Molar ratios of 1:2 (metal:ligand) are standard .
  • Purification: Recrystallization in methanol is used to isolate complexes. Yield optimization requires pH control (6.5–7.0) to prevent ligand degradation.
  • Characterization: Elemental analysis (C, H, N), molar conductance in acetonitrile (ionic vs. covalent behavior), and magnetic susceptibility measurements confirm stoichiometry and geometry. IR spectroscopy identifies coordination via N and S atoms of EP .

Q. Q2. How do spectroscopic techniques (IR, ¹H-NMR) differentiate this compound’s free ligand form from its metal-bound states?

Methodological Answer:

  • IR Spectroscopy: Free EP·HCl exhibits ν(N–H) at ~3400 cm⁻¹ and ν(C–S) at 720 cm⁻¹. Upon coordination, N–H stretching shifts to 3200–3100 cm⁻¹, and C–S shifts to 690–700 cm⁻¹, indicating metal-ligand bonding .
  • ¹H-NMR: The diethylaminopropyl chain protons (δ 1.2–3.5 ppm) show splitting in metal complexes due to restricted rotation, unlike free EP .

Q. Q3. What in vitro assays are validated for studying this compound’s anticholinergic activity, and how are concentration-response curves analyzed?

Methodological Answer:

  • BChE Inhibition Assay: EP’s activity is measured using a high-throughput screening (HTS) platform. Data normalization:

    %Activity=(VcompoundVDMSO)(VDMSOVpos)×100\% \text{Activity} = \frac{(V_{\text{compound}} - V_{\text{DMSO}})}{(V_{\text{DMSO}} - V_{\text{pos}})} \times 100

    where VposV_{\text{pos}} = positive control (e.g., this compound at IC₅₀). Curve fitting uses a four-parameter Hill equation to derive EC₅₀/IC₅₀ values .

Advanced Research Questions

Q. Q4. How can contradictory data on this compound’s metal complex geometries (tetrahedral vs. octahedral) be resolved using hybrid experimental-computational approaches?

Methodological Answer:

  • Experimental: Magnetic susceptibility (e.g., diamagnetic Zn²⁺ vs. paramagnetic Hg²⁺) and UV-Vis spectroscopy (d-d transitions) differentiate geometries.
  • Computational: Density Functional Theory (DFT) optimizes proposed structures (e.g., [Hg(EP)₂(OH₂)]²⁺ octahedral vs. [Zn(EP)₂]²⁺ tetrahedral). Compare calculated vs. experimental IR/NMR spectra to validate models .

Q. Q5. What statistical frameworks are recommended for analyzing discrepancies in this compound’s pharmacological data across cell-based vs. tissue-level assays?

Methodological Answer:

  • Bias Correction: Use Bland-Altman plots to assess systematic differences between assay types.
  • Multivariate Regression: Model variables like membrane permeability (logP) or protein binding to explain potency variations. Include covariates such as pH or temperature in ANOVA designs .

Q. Q6. How should researchers design studies to investigate this compound’s off-target effects using proteomic or metabolomic profiling?

Methodological Answer:

  • Proteomics: Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) with LC-MS/MS to quantify EP-induced protein expression changes.
  • Metabolomics: Apply untargeted GC/LC-MS with pathway enrichment analysis (e.g., KEGG). Validate hits via targeted MRM assays and orthogonal methods (e.g., enzymatic activity assays) .

Data Contradiction & Reproducibility

Q. Q7. What steps ensure reproducibility in this compound complex synthesis across labs with varying equipment?

Methodological Answer:

  • Standardization: Precisely report solvent purity (e.g., HPLC-grade methanol), reflux duration (±5 mins), and drying conditions (vacuum desiccator vs. oven).
  • Inter-lab Validation: Share raw characterization data (e.g., elemental analysis ±0.3% tolerance) via open-access repositories. Use IUPAC guidelines for reporting uncertainties .

Q. Q8. How can conflicting reports on this compound’s antiadrenergic vs. antihistamine dominance be addressed methodologically?

Methodological Answer:

  • Dose-Response Separation: Conduct parallel assays (e.g., α1-adrenoceptor vs. H1 receptor binding) under identical conditions.
  • Receptor Subtype Profiling: Use radioligand displacement (e.g., [³H]prazosin for α1) with Schild analysis to calculate pA₂ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethopropazine
Reactant of Route 2
ethopropazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.